1-Methoxy-1-methylcyclohexane chemical properties and structure
1-Methoxy-1-methylcyclohexane chemical properties and structure
An In-depth Technical Guide to 1-Methoxy-1-methylcyclohexane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Methoxy-1-methylcyclohexane. The information is presented to support researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Identification
1-Methoxy-1-methylcyclohexane is a cyclic ether with a methyl and a methoxy (B1213986) group attached to the same carbon atom of a cyclohexane (B81311) ring.
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IUPAC Name: 1-methoxy-1-methylcyclohexane[1]
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CAS Number: 34284-44-1[1]
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Molecular Formula: C₈H₁₆O[1]
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SMILES: CC1(CCCCC1)OC[1]
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InChI Key: CDUHDFNXTKLDEU-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methoxy-1-methylcyclohexane is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 128.21 g/mol | [1] |
| Boiling Point | ~148 °C (estimated for 1-methoxy-4-methylcyclohexane) | [2] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| LogP | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Experimental Protocols
Synthesis of 1-Methoxy-1-methylcyclohexane via Williamson Ether Synthesis
This protocol describes the synthesis of 1-Methoxy-1-methylcyclohexane from 1-methylcyclohexanol (B147175) and methanol (B129727).
Principle: The Williamson ether synthesis is an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this modified approach, the alcohol is deprotonated in situ using a strong base, followed by reaction with a methylating agent. A more direct alkylation of the alcohol can also be achieved under acidic conditions, which is mechanistically related to the SN1 reaction described in the reactivity section.
Experimental Workflow:
Figure 1: General workflow for the synthesis of 1-Methoxy-1-methylcyclohexane.
Materials:
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1-methylcyclohexanol
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Sodium hydride (NaH) or other strong base
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Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
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Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Diethyl ether or other extraction solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of 1-methylcyclohexanol (1.0 equivalent) in anhydrous THF to the suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
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Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to yield pure 1-Methoxy-1-methylcyclohexane.
Reactivity: Acid-Catalyzed Cleavage
1-Methoxy-1-methylcyclohexane can undergo cleavage in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), via an Sₙ1 mechanism.
Principle: The ether oxygen is protonated by the strong acid, creating a good leaving group (methanol). The departure of methanol results in the formation of a stable tertiary carbocation (the 1-methylcyclohexyl cation). This carbocation can then be attacked by a nucleophile (e.g., I⁻ or Br⁻) to form a haloalkane or undergo elimination (E1) to form an alkene.
Reaction Pathway:
Figure 2: Reaction pathways for the acid-catalyzed cleavage of 1-Methoxy-1-methylcyclohexane.
Experimental Protocol (General):
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Place 1-Methoxy-1-methylcyclohexane in a round-bottom flask equipped with a reflux condenser.
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Add a concentrated solution of hydrobromic or hydroiodic acid (excess).
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Heat the mixture to reflux for several hours.
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Monitor the reaction by GC or TLC to observe the disappearance of the starting material.
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After completion, allow the mixture to cool to room temperature.
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Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.
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Extract the product(s) with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, then dry over an anhydrous salt.
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Remove the solvent under reduced pressure.
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Analyze the product mixture by GC-MS or NMR to identify the substitution and elimination products. The product ratio will depend on the specific reaction conditions (acid, temperature, etc.).
Biological Activity
Currently, there is no significant information available in the public domain regarding the biological activities or signaling pathways associated with 1-Methoxy-1-methylcyclohexane. It is primarily utilized as a synthetic intermediate in organic chemistry.
Safety Information
While specific safety data for 1-Methoxy-1-methylcyclohexane is not extensively documented, it should be handled with the standard precautions for a flammable organic ether.
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Hazards: Flammable liquid and vapor. May cause skin and eye irritation.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
